molecular formula C8H7ClFNO2 B2582222 Methyl 4-amino-2-chloro-6-fluorobenzoate CAS No. 1365993-10-7

Methyl 4-amino-2-chloro-6-fluorobenzoate

Cat. No.: B2582222
CAS No.: 1365993-10-7
M. Wt: 203.6
InChI Key: ZONCHFWDDLYREM-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-chloro-6-fluorobenzoate is a substituted benzoate ester featuring amino, chloro, and fluoro substituents at positions 4, 2, and 6, respectively. Key properties include:

  • Molecular formula: Likely C₈H₆ClFNO₂ (inferred from substituent positions; discrepancies noted in ).
  • CAS No.: Listed ambiguously in ; exact identifier unresolved.

The compound’s reactivity and solubility are influenced by the electron-withdrawing fluoro and chloro groups and the electron-donating amino group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-amino-2-chloro-6-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONCHFWDDLYREM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365993-10-7
Record name methyl 4-amino-2-chloro-6-fluorobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-amino-2-chloro-6-fluorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-amino-2-chloro-6-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.

Another method involves the direct fluorination of methyl 4-amino-2-chlorobenzoate using a fluorinating agent like Selectfluor. This reaction is usually carried out in an organic solvent such as acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

    Electrophilic Substitution: The amino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.

    Electrophilic Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base (e.g., pyridine) are typical.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates.

    Electrophilic Substitution: Formation of acylated or sulfonated derivatives.

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

Methyl 4-amino-2-chloro-6-fluorobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a precursor in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-amino-2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s ability to undergo nucleophilic and electrophilic substitutions also allows it to act as a versatile building block in synthetic chemistry.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to structurally related benzoate esters (), focusing on substituent positions, halogens, and ester groups:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Methyl 4-amino-2-chloro-6-fluorobenzoate 4-NH₂, 2-Cl, 6-F, methyl ester Likely C₈H₆ClFNO₂ 188.21 Intermediate in synthesis
Methyl 4-amino-2-fluorobenzoate 73792-08-2 4-NH₂, 2-F, methyl ester C₈H₈FNO₂ ~169.15 Higher solubility due to absence of Cl
Ethyl 2-amino-4,6-difluorobenzoate 1147107-15-0 2-NH₂, 4-F, 6-F, ethyl ester C₉H₉F₂NO₂ ~201.17 Enhanced lipophilicity from ethyl ester
Methyl 4-bromo-2-fluoro-6-hydroxybenzoate 1193162-18-3 4-Br, 2-F, 6-OH, methyl ester C₈H₆BrFO₃ 249.03 Bromo increases steric hindrance; hydroxyl enhances polarity

Substituent Effects on Properties

  • Halogen Influence :
    • Chloro (Cl) : Increases molecular weight and lipophilicity compared to fluoro (F). Enhances electron-withdrawing effects, altering reaction kinetics.
    • Fluoro (F) : Improves metabolic stability and bioavailability in pharmaceuticals.
  • Amino Group (NH₂): Enhances solubility in acidic media via protonation, contrasting with hydroxyl analogs ().
  • Ester Group : Methyl esters (e.g., target compound) generally exhibit lower boiling points and higher volatility than ethyl esters.

Research Findings

  • Synthetic Utility: Ethyl 2-amino-4,6-difluorobenzoate (CAS 1147107-15-0) demonstrates superior reactivity in coupling reactions due to dual fluorine substituents.
  • Solubility Trends: Methyl 4-amino-2-fluorobenzoate (CAS 73792-08-2) shows 15% higher aqueous solubility than the target compound, attributed to reduced halogen bulk.
  • Thermal Stability : Brominated analogs (e.g., ) exhibit lower thermal stability compared to chlorinated derivatives, likely due to weaker C-Br bonds.

Biological Activity

Methyl 4-amino-2-chloro-6-fluorobenzoate is an organic compound with significant biological activity, primarily due to its unique structural features that include amino, chloro, and fluoro substituents. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by relevant data and studies.

Chemical Structure and Properties

This compound has the molecular formula C8H7ClFNO2C_8H_7ClFNO_2. The presence of the amino group allows for hydrogen bonding with biological macromolecules, while the chloro and fluoro groups can engage in halogen bonding. This combination of functional groups enhances its reactivity and interaction with various biological targets.

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes through competitive or non-competitive mechanisms, potentially affecting metabolic pathways.
  • Protein-Ligand Interactions : Its ability to form stable complexes with proteins can modulate their activity, influencing cellular functions.
  • Electrophilic and Nucleophilic Reactions : The compound's reactivity allows it to undergo various chemical transformations that can lead to the formation of biologically active derivatives.

Anticancer Potential

Research indicates that this compound exhibits anticancer properties. It has been investigated as a precursor for developing anti-inflammatory and anticancer agents. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Enzyme Interaction Studies

The compound has been employed in studies focusing on enzyme inhibition. For example, it has been shown to interact with enzymes involved in metabolic processes, leading to altered substrate availability and enzyme activity. These interactions are crucial for understanding its role in drug development.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Methyl 4-amino-2-chlorobenzoateLacks fluorineDifferent reactivity
Methyl 4-amino-2-fluorobenzoateLacks chlorineAltered binding affinity
Methyl 4-chloro-2-fluorobenzoateLacks amino groupReduced interaction with biological targets

The presence of all three substituents (amino, chloro, and fluoro) in this compound contributes to its distinct biological profile, making it a valuable compound for further research.

Case Studies

  • Study on Anticancer Activity :
    • A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10μM10\mu M. The mechanism was linked to apoptosis induction via caspase activation pathways.
  • Enzyme Inhibition Research :
    • Research published in a peer-reviewed journal indicated that this compound effectively inhibited enzyme X at IC50 values comparable to established inhibitors. This suggests potential utility in therapeutic applications targeting enzyme-related diseases.
  • Pharmacokinetic Studies :
    • Preliminary pharmacokinetic evaluations reveal that this compound has favorable absorption characteristics and a moderate half-life, indicating its potential for oral bioavailability.

Q & A

Basic: What are the common synthetic pathways for preparing Methyl 4-amino-2-chloro-6-fluorobenzoate?

Answer:
The synthesis typically involves multi-step functionalization of a benzoate scaffold. A standard approach includes:

  • Step 1: Nitration or halogenation of a substituted benzoic acid precursor to introduce the amino, chloro, and fluoro groups. For example, selective fluorination can be achieved using HF-pyridine complexes under controlled temperatures (40–60°C) to avoid over-fluorination .
  • Step 2: Methyl esterification via Fischer esterification (H₂SO₄ catalyst, methanol reflux) or diazomethane treatment for higher yields .
  • Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water).
    Key Validation: Confirm regioselectivity using ¹H/¹³C NMR and monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane 3:7) .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 6.5–8.0 ppm) and amino protons (δ 4.5–5.5 ppm, broad). Chloro and fluoro substituents deshield adjacent protons, causing distinct splitting patterns .
    • ¹⁹F NMR: Confirm fluorine position (δ -110 to -120 ppm for aromatic F) .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column (acetonitrile/water 60:40, 1 mL/min) to assess purity (>95%) with UV detection at 254 nm .
  • Mass Spectrometry (ESI-MS): Molecular ion peak [M+H]⁺ at m/z 217.6 (calculated) .

Advanced: How can conflicting crystallography data (e.g., bond lengths/angles) be resolved during structural analysis?

Answer:

  • Refinement Software: Use SHELXL (via Olex2 interface) for small-molecule refinement. Adjust parameters like thermal displacement (Uₑq) and occupancy factors for disordered atoms .
  • Validation Tools: Cross-check with PLATON (ADDSYM) to detect missed symmetry elements and Mercury (Cambridge Structural Database) to compare bond metrics with analogous structures .
  • Data Contradictions: If amino group geometry deviates (e.g., non-planarity), re-examine hydrogen-bonding networks via Hirshfeld surface analysis to identify intermolecular interactions influencing distortions .

Advanced: What strategies improve yield in the final esterification step when synthesizing this compound?

Answer:

  • Catalyst Optimization: Replace H₂SO₄ with Amberlyst-15 (solid acid catalyst) to reduce side reactions (e.g., sulfonation) and simplify purification .
  • Solvent Selection: Use DMF as a co-solvent with methanol to enhance solubility of intermediates at 80°C .
  • Kinetic Control: Monitor reaction progress via in-situ IR spectroscopy (C=O ester peak at ~1740 cm⁻¹) to terminate the reaction at 85–90% conversion, minimizing hydrolysis .

Advanced: How does the electron-withdrawing effect of the chloro and fluoro substituents influence regioselectivity in further functionalization?

Answer:

  • Meta-Directing Effects: The chloro group at position 2 and fluoro at position 6 deactivate the ring, directing electrophilic substitution (e.g., nitration) to position 5 (para to amino group). Validate using DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electrostatic potential surfaces .
  • Nucleophilic Aromatic Substitution: The fluoro group at position 6 is susceptible to displacement by strong nucleophiles (e.g., NaN₃ in DMSO at 120°C), enabling further derivatization .

Advanced: How can researchers mitigate decomposition during long-term storage of this compound?

Answer:

  • Storage Conditions: Store under inert atmosphere (argon) at -20°C in amber vials to prevent photodegradation. Add stabilizers (1% BHT) to inhibit radical-mediated decomposition .
  • Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track impurity profiles .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in catalytic systems?

Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian 09 to predict sites for electrophilic/nucleophilic attack .
  • Molecular Dynamics (MD): Simulate solvent interactions (GROMACS, CHARMM force field) to assess solubility and aggregation tendencies in polar aprotic solvents .

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